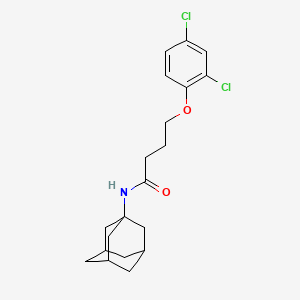
N-cyclooctyl-2-ethylbutanamide
Vue d'ensemble
Description
N-cyclooctyl-2-ethylbutanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the amide family and is commonly referred to as CYCLOBOSS. It is widely used in various research fields, including neuroscience, pharmacology, and biochemistry, due to its unique properties. The purpose of
Applications De Recherche Scientifique
N-cyclooctyl-2-ethylbutanamide has numerous applications in scientific research. One of the most significant applications is in the field of neuroscience, where it is used as a tool to study the role of the endocannabinoid system in the brain. CYCLOBOSS is also used in pharmacology research to study the effects of various drugs on the endocannabinoid system. Additionally, this compound is used in biochemistry research to study the structure and function of proteins.
Mécanisme D'action
The mechanism of action of N-cyclooctyl-2-ethylbutanamide is complex and not fully understood. However, it is known that CYCLOBOSS acts as a selective agonist of the CB1 receptor, which is a type of cannabinoid receptor found in the brain and other tissues. By binding to the CB1 receptor, CYCLOBOSS can modulate various physiological functions, including pain perception, appetite, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific research application. In neuroscience research, this compound is used to study the effects of the endocannabinoid system on neuronal activity and synaptic plasticity. In pharmacology research, CYCLOBOSS is used to study the effects of various drugs on the endocannabinoid system and to develop new drugs that target this system. In biochemistry research, this compound is used to study the structure and function of proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclooctyl-2-ethylbutanamide is its high potency and selectivity for the CB1 receptor. This makes it an excellent tool for studying the endocannabinoid system in the brain and other tissues. Additionally, CYCLOBOSS is relatively easy to synthesize and can be produced in large quantities, making it cost-effective for research purposes. However, one of the main limitations of this compound is its potential for toxicity. CYCLOBOSS has been shown to have toxic effects on certain cell types, and caution should be taken when using it in lab experiments.
Orientations Futures
There are numerous future directions for research involving N-cyclooctyl-2-ethylbutanamide. One of the most promising areas of research is in the development of new drugs that target the endocannabinoid system. CYCLOBOSS can be used as a tool to identify new drug targets and to develop drugs with greater potency and selectivity. Additionally, research is needed to better understand the mechanism of action of this compound and its effects on various physiological functions. Finally, further research is needed to determine the potential toxicity of CYCLOBOSS and to develop safer alternatives for lab experiments.
Propriétés
IUPAC Name |
N-cyclooctyl-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO/c1-3-12(4-2)14(16)15-13-10-8-6-5-7-9-11-13/h12-13H,3-11H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHOLPPUCONICW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1CCCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(benzyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B3931109.png)










![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B3931193.png)
![N-[4-(dimethylamino)phenyl]-2-phenoxypropanamide](/img/structure/B3931210.png)
